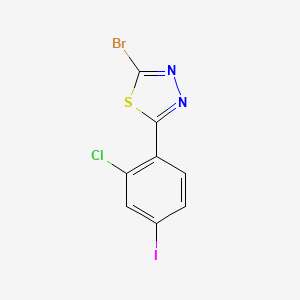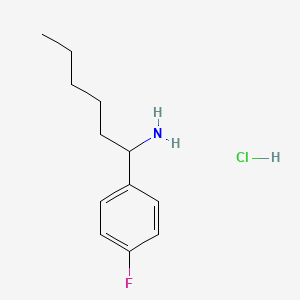![molecular formula C13H9ClN2O2S B1458105 4-クロロベンゾ[4,5]チエノ-[2,3-d]ピリミジン-6-カルボン酸エチル CAS No. 1537184-72-7](/img/structure/B1458105.png)
4-クロロベンゾ[4,5]チエノ-[2,3-d]ピリミジン-6-カルボン酸エチル
概要
説明
Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate is a derivative of thienopyrimidine . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
科学的研究の応用
医薬品研究
この化合物は、特に新規医薬品の合成において、医薬品研究における貴重なビルディングブロックです。 その構造は、新規治療薬の開発につながる改変に適しています .
がん治療
この化合物の誘導体は、がん治療において重要な細胞毒性および抗増殖活性を示すため、研究されています。 それらは、P-糖タンパク質を介した輸送を活性化し、がん細胞における薬剤耐性を克服するのに役立つ可能性を示しています .
抗菌剤
この化合物は、顕著な抗菌活性を有する誘導体の合成に用いられています。 これらの誘導体は、さまざまな細菌株に対して阻害効果を示しており、新規抗菌薬開発のための有望な候補となっています .
化学合成
化学合成において、この化合物はヘテロ環式ビルディングブロックとして機能します。 これは、化学および生物学においてさまざまな用途を持つ、より複雑な分子を構築するために使用されます .
分析化学
4-クロロベンゾ[4,5]チエノ-[2,3-d]ピリミジン-6-カルボン酸エチルは、NMR、HPLC、LC-MS、およびUPLCなどの分析技術において、標準または参照化合物として使用でき、物質の同定と定量を支援します .
作用機序
Target of Action
Compounds of similar structure have been applied on a large scale in the medical and pharmaceutical fields .
Mode of Action
The compound belongs to a class of compounds known as pyrimidopyrimidines, which are two fused pyrimidine rings . These compounds have been studied for their chemistry and biological significance .
Result of Action
Similar compounds have shown inhibitory effects against certain organisms .
生化学分析
Biochemical Properties
Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to active sites or allosteric sites, leading to modulation of enzyme activity . For instance, it may inhibit or activate specific kinases, thereby influencing downstream signaling events.
Cellular Effects
Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate has been shown to affect various cell types and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may enhance or suppress the expression of certain genes involved in cell proliferation, apoptosis, or differentiation . Additionally, it can modulate metabolic pathways, leading to changes in the production of key metabolites.
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate involves its binding interactions with biomolecules. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding may occur at the enzyme’s active site or at an allosteric site, leading to conformational changes that affect enzyme function . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
特性
IUPAC Name |
ethyl 4-chloro-[1]benzothiolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(14)15-6-16-12(10)19-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUSFKDQHXJXAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SC3=C2C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

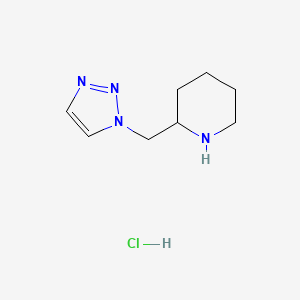
![5-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1458024.png)
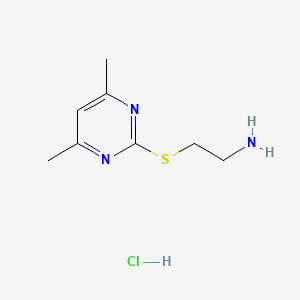


![N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride](/img/structure/B1458031.png)

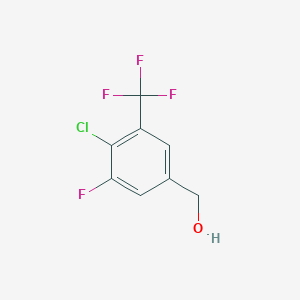
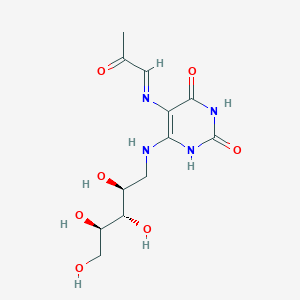
![2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B1458038.png)
